3-Methylpiperidine hydrochloride
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Overview
Description
3-Methylpiperidine hydrochloride: is an organic compound with the molecular formula C6H14ClN . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine hydrochloride can be synthesized through various methods. One common method involves the hydrogenation of 3-methylpyridine in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylpyridine. This process involves the use of a continuous flow reactor, which allows for efficient and scalable production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of 3-methylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-methylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific compound synthesized from this compound .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the methyl group.
3-Methylpyridine: A precursor in the synthesis of 3-methylpiperidine hydrochloride.
N-Methylpiperidine: A similar compound with a methyl group attached to the nitrogen atom
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Properties
CAS No. |
58531-29-6 |
---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
DIJAKMCTWBGMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1.Cl |
Origin of Product |
United States |
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